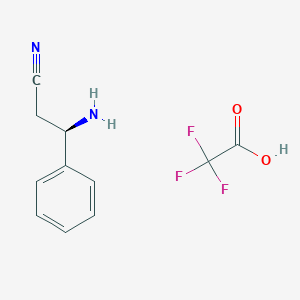

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid” is an organic compound . It appears as a powder . The CAS Number is 1807920-96-2 .

Molecular Structure Analysis

The IUPAC Name is (3R)-3-amino-3-phenylpropanenitrile; 2,2,2-trifluoroacetic acid . The InChI Code is 1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)/t9-;/m1./s1 . The InChI key is HVMJUYVCSUVRBM-SBSPUUFOSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.22 . It has a chemical formula of C11H11F3N2O2 .Scientific Research Applications

Organic Synthesis Enhancements

Trifluoroacetic acid has been identified as a highly effective reagent for facilitating the synthesis of complex organic molecules. For instance, it aids in the tandem Claisen rearrangement and cyclization reaction to yield 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones, showcasing its utility in constructing heterocyclic compounds with potential pharmaceutical applications (Pathak, Madapa, & Batra, 2007).

Analytical Chemistry Applications

In the realm of analytical chemistry, trifluoroacetic acid is utilized as a mobile phase additive for the liquid chromatography-mass spectrometry (LC-MS) characterization of proteins. Its ion-pairing and spray destabilizing effects, although sometimes detrimental to mass spectrometric sensitivity, can be mitigated by alternative MS-compatible mobile phases, highlighting its complex role in enhancing analytical outcomes (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).

Material Science and Sensitization

In material science, trifluoroacetic acid has been used to synthesize meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins. These compounds exhibit unique optical, electrochemical, and photophysical properties, underscoring the importance of trifluoroacetic acid in the development of novel materials with potential applications in sensing, electronics, and photonics (Kang, Hayashi, Umeyama, Matano, Tkachenko, Lemmetyinen, & Imahori, 2008).

Enhancement of Sensitivity in Bioanalysis

Moreover, trifluoroacetic acid has been evaluated for its role in improving the sensitivity of hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. By adding acetic or propionic acid to mobile phases containing trifluoroacetic acid, a significant enhancement in signal intensity for basic compounds was achieved, demonstrating its potential to improve analytical methodologies in bioanalysis (Shou & Naidong, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Trifluoroacetic acid (tfa) has been reported to interact with ketoenamine-substituted triphenylamines .

Mode of Action

The interaction of TFA with its targets results in a significant shift in absorption from the blue (420–450 nm) to the near-infrared (NIR) (1020–1080 nm) spectral region . This shift is highly specific to TFA and is attributed to the formation of a radical cation through a series of proton and electron transfer events .

Biochemical Pathways

The formation of a radical cation suggests that redox reactions and electron transfer pathways could be involved .

Pharmacokinetics

Tfa is known to be a hydrophilic, non-degradable substance that has been found in various environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . This suggests that TFA has high environmental mobility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The formation of a radical cation during its interaction with ketoenamine-substituted triphenylamines suggests that it could induce oxidative stress and related cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid. For instance, TFA’s high environmental mobility suggests that its distribution and concentration in various environmental media could influence its bioavailability and action . Furthermore, the specific absorption shift induced by TFA suggests that light exposure could also influence its action .

properties

IUPAC Name |

(3R)-3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMJUYVCSUVRBM-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC#N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2987373.png)

![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)

![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)